N-(4-bromo-3-methylphenyl)-4-(1,3-thiazol-2-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-bromo-3-methylphenyl)-4-(thiazol-2-yloxy)benzamide” is a complex organic compound. It contains a benzamide group (a benzene ring attached to a CONH2 group), a thiazole group (a five-membered ring containing nitrogen and sulfur), and a bromine atom. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide and thiazole groups, as well as the bromine atom. These groups are likely to influence the compound’s physical and chemical properties, as well as its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Characterization
Research has focused on the development of synthetic methodologies for thiazole and benzamide derivatives due to their potential biological and chemical applications. For instance, a study by Saeed (2009) discusses the microwave-promoted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, highlighting the efficiency and cleaner approach of microwave irradiation in synthesizing these compounds compared to traditional methods Saeed, 2009. This indicates the potential for efficient synthesis pathways for compounds including N-(4-bromo-3-methylphenyl)-4-(thiazol-2-yloxy)benzamide.
Anticancer Activity
Derivatives of thiazole and benzamide have been studied for their anticancer properties. Ravinaik et al. (2021) designed and synthesized a series of substituted N-(thiazol-2-yl)benzamides and evaluated their anticancer activity against several cancer cell lines, demonstrating moderate to excellent efficacy Ravinaik et al., 2021. This suggests that N-(4-bromo-3-methylphenyl)-4-(thiazol-2-yloxy)benzamide could also have potential applications in cancer research.
Antifungal and Antimicrobial Activity
The synthesis of new thiazole and benzamide derivatives for potential antifungal and antimicrobial applications has been an area of interest. Narayana et al. (2004) synthesized new 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide derivatives and evaluated their antifungal activity, highlighting the possibility of discovering new antifungal agents Narayana et al., 2004. This research avenue suggests that compounds like N-(4-bromo-3-methylphenyl)-4-(thiazol-2-yloxy)benzamide could be explored for their potential antifungal or antimicrobial efficacy.
Molecular Docking and Pharmacological Studies
Advanced studies have employed molecular docking and pharmacological evaluations to understand the interactions and mechanisms of action of thiazole and benzamide derivatives. Tiwari et al. (2017) conducted a comprehensive study involving the synthesis, anticancer evaluation, and docking study of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, suggesting a method for predicting the biological activity and mechanism of action of similar compounds Tiwari et al., 2017.
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with various proteins, enzymes, or cellular structures are investigated. Without specific studies on this compound, it’s not possible to provide a detailed mechanism of action .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-4-(1,3-thiazol-2-yloxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2S/c1-11-10-13(4-7-15(11)18)20-16(21)12-2-5-14(6-3-12)22-17-19-8-9-23-17/h2-10H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDGPDYJJDROPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.